molecular formula C7H11FO3 B2567500 2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid CAS No. 1512046-62-6

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid

Cat. No.: B2567500
CAS No.: 1512046-62-6
M. Wt: 162.16
InChI Key: HSLWZMBAUQYKNT-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid is a synthetic compound characterized by a cyclopentyl ring substituted with a hydroxy group and a fluoro atom at different carbons. The molecular formula of this compound is C7H11FO3, and it has a molecular weight of 162.16

Scientific Research Applications

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid typically involves the introduction of a fluoro group and a hydroxy group onto a cyclopentyl ring. One common method involves the fluorination of cyclopentyl acetic acid followed by hydroxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(1-hydroxycyclopentyl)acetic acid

    Reduction: Formation of 2-(1-hydroxycyclopentyl)acetic acid

    Substitution: Formation of 2-(1-hydroxycyclopentyl)acetic acid derivatives with various substituents

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(1-hydroxycyclohexyl)acetic acid
  • 2-Fluoro-2-(1-hydroxycyclopropyl)acetic acid
  • 2-Fluoro-2-(1-hydroxycyclobutyl)acetic acid

Uniqueness

2-Fluoro-2-(1-hydroxycyclopentyl)acetic acid is unique due to its specific ring size and substitution pattern. The cyclopentyl ring provides a balance between ring strain and flexibility, while the fluoro and hydroxy groups offer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-2-(1-hydroxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-5(6(9)10)7(11)3-1-2-4-7/h5,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLWZMBAUQYKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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